Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

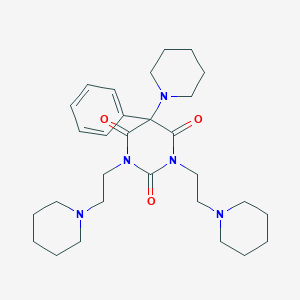

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a chemical compound that belongs to the class of phthalocyanine dyes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging.

Wirkmechanismus

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine works by binding to specific biological molecules and emitting fluorescence when excited by a light source. The mechanism of action depends on the specific application of the compound. In optical imaging, the compound is used as a contrast agent that emits fluorescence when excited by light. In biosensors, the compound is used to bind to specific biological molecules and produce a signal that can be detected and quantified.

Biochemische Und Physiologische Effekte

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been shown to have low toxicity and good biocompatibility. It does not cause any significant biochemical or physiological effects when used in low concentrations. However, at high concentrations, it may cause cytotoxicity and affect cellular functions.

Vorteile Und Einschränkungen Für Laborexperimente

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments. It is highly fluorescent, which makes it a useful contrast agent for optical imaging techniques. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its high cost and complex synthesis method. It also requires specialized equipment and expertise to use effectively.

Zukünftige Richtungen

There are several future directions for the use of Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine in scientific research. One potential application is in the development of biosensors for the detection of various diseases. Another potential application is in the development of new imaging techniques for the detection of cancer and other diseases. Additionally, the compound may have potential applications in drug delivery and photodynamic therapy.

Conclusion:

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules and has several advantages for lab experiments. However, it also has some limitations, such as its high cost and complex synthesis method. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.

Synthesemethoden

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The first step involves the synthesis of the intermediate compound, which is then further reacted with other reagents to produce the final product. The purity and yield of the final product depend on the quality of the starting materials and the conditions of the reaction.

Wissenschaftliche Forschungsanwendungen

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It has been used as a contrast agent for optical imaging techniques such as fluorescence microscopy and confocal microscopy. It has also been used in the development of biosensors for the detection of various diseases.

Eigenschaften

CAS-Nummer |

133063-13-5 |

|---|---|

Produktname |

Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine |

Molekularformel |

C100H134N8O2Si3 |

Molekulargewicht |

1564.4 g/mol |

IUPAC-Name |

bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |

InChI |

InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4 |

InChI-Schlüssel |

CTZCIINFSBLHAS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |

Andere CAS-Nummern |

133063-13-5 |

Synonyme |

is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine iso-BOSiNc isoBOSINC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.